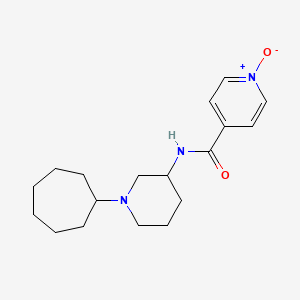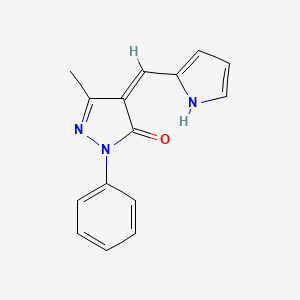
2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as DMBMPP, is a beta-carboline compound that has been extensively studied for its potential therapeutic applications. It is a complex molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The exact mechanism of action of 2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but it is believed to act on several pathways involved in inflammation and oxidative stress. It has been shown to inhibit the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a promising candidate for the development of anticancer drugs. However, one limitation is that the synthesis of 2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex process that requires specialized equipment and expertise, making it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the mechanism of action of 2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline and its potential therapeutic applications.
Méthodes De Synthèse
2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized using several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with a carbonyl compound. Another method involves the reaction of 3,5-dimethylbenzoyl chloride with 2-pyridylmagnesium bromide, followed by cyclization with tryptamine. The synthesis of 2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied extensively for its potential as a therapeutic agent in treating various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-16-13-17(2)15-18(14-16)25(29)28-12-10-20-19-7-3-4-8-21(19)27-23(20)24(28)22-9-5-6-11-26-22/h3-9,11,13-15,24,27H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHXQOMYLAHGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC3=C(C2C4=CC=CC=N4)NC5=CC=CC=C35)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylbenzoyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B6134591.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134597.png)
![1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134599.png)
![4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B6134602.png)

![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6134609.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6134616.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6134623.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134629.png)
![2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6134630.png)
![N-cycloheptyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6134637.png)


![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6134654.png)